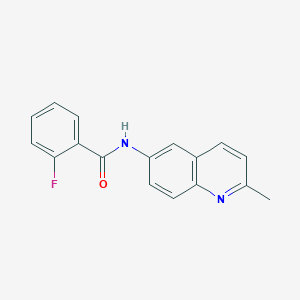![molecular formula C17H24ClN3O3 B5549128 2-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5549128.png)
2-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diazaspiro[4.5]decan derivatives often involves multi-step pathways, starting from simpler nitrogen-containing compounds. For instance, the synthesis of 2,8-diazaspiro[4.5]decan derivatives has been reported using a series of condensation and cyclization reactions, highlighting the complexity and versatility of diazaspirodecan synthesis approaches (Shukla et al., 2016).
Molecular Structure Analysis
The molecular structure of diazaspirodecan derivatives, including the target compound, features a spirocyclic core with nitrogen atoms incorporated within the ring system. Crystal structure analyses provide insight into the arrangement of atoms and the conformation of the rings. For example, the structure of similar compounds has been elucidated through single-crystal X-ray diffraction, revealing the presence of planar and chair conformations in the cyclic structures (Wang et al., 2011).
Chemical Reactions and Properties
Diazaspirodecan derivatives engage in various chemical reactions, reflecting their reactivity and functional group compatibility. These reactions can lead to the formation of new bonds and the introduction of additional functional groups, expanding the utility of the core structure. The synthesis and functionalization of diazaspiro[4.5]decan systems through oxidative cyclization highlight the reactivity of olefinic precursors in forming the spirocyclic framework (Martin‐Lopez & Bermejo, 1998).
Physical Properties Analysis
The physical properties of diazaspirodecan derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in various domains. These properties are influenced by the molecular structure, the presence of substituents, and the overall molecular conformation. Studies on similar compounds provide valuable data on their physical characteristics and behaviors (Georgiadis, 1986).
Chemical Properties Analysis
The chemical properties of the target compound, such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability, are determined by its functional groups and molecular structure. The reactivity patterns of diazaspirodecan derivatives can be explored through studies on their interactions with various reagents and conditions, shedding light on their potential applications and limitations (Mitsumoto & Nitta, 2004).
Applications De Recherche Scientifique
Pharmacokinetics
Research on compounds with complex structures often includes pharmacokinetic studies to understand their absorption, distribution, metabolism, and excretion (ADME) profiles in biological systems. For example, studies on antimalarial drugs like Pyronaridine (Z. Feng, et al., 1987) have elucidated their pharmacokinetic properties, indicating rapid absorption and extensive tissue distribution, which are crucial for designing dosing regimens and enhancing bioavailability (Z. Feng, et al., 1987).
Environmental Exposure and Toxicity
Investigations into the environmental exposure and toxicity of chemical compounds are essential for assessing their impact on human health and ecosystems. Studies on the distribution and toxicity of organophosphorus pesticides (R. G. Lewis, et al., 2001) and polybrominated diphenyl ethers (PBDEs) in urban environments (A. Schecter, et al., 2003) highlight the significance of monitoring chemical pollutants and understanding their potential risks (R. G. Lewis, et al., 2001); (A. Schecter, et al., 2003).
Propriétés
IUPAC Name |
2-(4-chloro-1-methylpyrrole-2-carbonyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O3/c1-19-11-13(18)10-14(19)15(22)21-7-5-17(12-21)4-3-6-20(16(17)23)8-9-24-2/h10-11H,3-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJOPXBYQSNETA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N2CCC3(C2)CCCN(C3=O)CCOC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoate](/img/structure/B5549046.png)
![2-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5549054.png)
![5-{4-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5549059.png)
![N-(3-fluorophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B5549062.png)
![N-cyclohexyl-4-{[(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5549073.png)
![2-(2-chloro-4-fluorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5549077.png)
![4-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5549083.png)
![3-isobutyl-N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5549090.png)
![5-(1-azepanyl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5549096.png)


![N,N-dimethyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5549140.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549146.png)
![6-(1-piperidinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5549150.png)